molecular formula C12H9IN2O2 B3858555 N'-(2-iodobenzylidene)-2-furohydrazide

N'-(2-iodobenzylidene)-2-furohydrazide

Cat. No.: B3858555
M. Wt: 340.12 g/mol
InChI Key: RKLYRXKPVYTGPV-RIYZIHGNSA-N
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Description

N'-(2-Iodobenzylidene)-2-furohydrazide is a Schiff base derivative synthesized via the condensation of 2-furoic acid hydrazide with 2-iodobenzaldehyde. This compound belongs to the class of arylidene hydrazides, characterized by a hydrazide backbone (–NH–NH–C=O) linked to a substituted benzylidene moiety. The presence of the iodine atom at the ortho position of the benzylidene group imparts unique electronic and steric properties, making it relevant for applications in coordination chemistry, ion-selective sensors, and pharmaceutical research . Its molecular formula is C₁₂H₉IN₂O₂, with a molecular weight of 340.12 g/mol .

Properties

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O2/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLYRXKPVYTGPV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The structural diversity among benzylidene hydrazides arises from substituents on the benzylidene ring and modifications to the hydrazide backbone. Key comparisons include:

Compound Substituents Backbone Key Features
N'-(2-Iodobenzylidene)-2-furohydrazide 2-Iodo 2-Furohydrazide High electron-withdrawing effect of iodine; planar structure enhances π-π stacking
N'-(3-Iodobenzylidene)-2-furohydrazide 3-Iodo 2-Furohydrazide Meta-substitution reduces steric hindrance, altering metal coordination modes
N'-(2-Hydroxy-5-iodobenzylidene)furan-2-carbohydrazide 2-Hydroxy, 5-Iodo Furan-2-carbohydrazide Intramolecular O–H⋯N hydrogen bond stabilizes crystal structure; used in supramolecular chemistry
N'-(2-Phenoxybenzylidene)-2-phenoxybenzohydrazide 2-Phenoxy Phenoxybenzohydrazide Bulky phenoxy groups enhance anti-inflammatory activity (higher than mefenamic acid)
N'-(2-Methoxybenzylidene)-2-furohydrazide 2-Methoxy 2-Furohydrazide Methoxy group increases lipophilicity, improving membrane permeability

Physical and Spectral Properties

  • Melting Points :

    • This compound: 215–217°C .
    • N'-(2-Hydroxy-5-iodobenzylidene)furan-2-carbohydrazide: 198–200°C (decomposes with hydration) .
    • N'-(4-Methoxybenzylidene)-2-furohydrazide: 185–187°C .
  • IR Spectroscopy :

    • All compounds show N–H stretches at 3200–3400 cm⁻¹ and C=O stretches at 1640–1680 cm⁻¹.
    • Iodo derivatives exhibit C–I vibrations at 550–600 cm⁻¹ .
  • NMR Data :

    • ¹H NMR : The imine proton (CH=N) resonates at δ 8.2–8.5 ppm. Iodo substituents cause deshielding of adjacent protons (δ 7.8–8.1 ppm) .
    • ¹³C NMR : The hydrazide carbonyl appears at δ 160–165 ppm, while the imine carbon is at δ 145–150 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-iodobenzylidene)-2-furohydrazide
Reactant of Route 2
N'-(2-iodobenzylidene)-2-furohydrazide

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